1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol
Overview
Description
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with a hydroxyl group and a phenyl ring bearing chloro and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-chloro-3-fluorobenzyl chloride with diazomethane under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more robust and scalable methods. For instance, the use of phase-transfer catalysis can enhance the efficiency of the cyclopropanation reaction. Additionally, continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Formation of 1-(2-chloro-3-fluorophenyl)cyclopropanone.
Reduction: Formation of 1-(2-chloro-3-fluorophenyl)cyclopropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can influence its binding affinity and specificity for these targets. The cyclopropane ring can also confer rigidity to the molecule, affecting its overall conformation and interaction with biological macromolecules.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)cyclopropan-1-ol
- 1-(3-Fluorophenyl)cyclopropan-1-ol
- 1-(2-Chloro-4-fluorophenyl)cyclopropan-1-ol
Comparison: 1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of both electron-withdrawing groups in ortho and meta positions can enhance its stability and alter its interaction with biological targets, making it a compound of particular interest in medicinal chemistry.
Properties
IUPAC Name |
1-(2-chloro-3-fluorophenyl)cyclopropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-8-6(9(12)4-5-9)2-1-3-7(8)11/h1-3,12H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBWICRTBAMSRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C(=CC=C2)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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